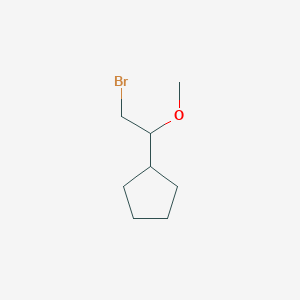
(2-Bromo-1-methoxyethyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-1-methoxyethyl)cyclopentane” is a chemical compound with the CAS Number: 1824189-53-8 . It has a molecular weight of 207.11 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H15BrO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6H2,1H3 . Cyclopentane, the base structure of this compound, is not planar. The overall strain is reduced by twisting of the molecule out of the plane .Applications De Recherche Scientifique
Palladium-Catalyzed Cross-Coupling Reactions
One of the prominent applications involves the use of palladium-catalyzed cross-coupling reactions, where aryl bromides are coupled with arylboronic acids. The efficiency of these reactions is significantly influenced by the nature of the ligand, as demonstrated by the system of cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane with palladium, achieving high substrate-to-catalyst ratios and good yields. This methodology underscores the potential for compounds like (2-Bromo-1-methoxyethyl)cyclopentane to be used in complex synthesis pathways, leveraging the remarkable influence of ligand structure on reaction outcomes (Feuerstein et al., 2001).
Radical Cyclization and Chain Reactions
Radical reactions represent another critical area of application. For instance, cyclization of 1,6-enynes with arylboronic acids in the presence of a rhodium(I) complex, as studied by Miura et al., shows the potential for creating complex cyclopentane structures through regioselective addition and intramolecular carborhodation. This approach could be adapted for synthesizing derivatives of this compound, indicating its utility in forming cyclic structures via radical pathways (Miura, Shimada, & Murakami, 2005).
Bromination-mediated Synthesis
Bromination plays a critical role in the regioselective preparation of cyclopentadienyl-type fullerene derivatives, highlighting the importance of brominated intermediates in synthesizing structurally complex molecules. This process, involving stepwise replacement of bromine atoms by methoxyl groups, showcases the versatility of bromo-substituted compounds in organic synthesis, providing a pathway that could be relevant for the functionalization of this compound (Zhang, Xin, & Gan, 2011).
Synthetic Equivalents and Synthons
The synthesis of 2-bromo-3-methoxy-1,3-dimethylcyclopentene demonstrates the role of bromo and methoxyethyl substituted cyclopentanes as synthetic equivalents for creating fulvenes and ansa-metallocene complexes. This illustrates the compound's potential as a versatile synthon in organic chemistry, enabling the construction of complex molecules and potentially facilitating new catalytic processes (Won et al., 2004).
Propriétés
IUPAC Name |
(2-bromo-1-methoxyethyl)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRXSVVYQCAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824189-53-8 |
Source


|
| Record name | (2-bromo-1-methoxyethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

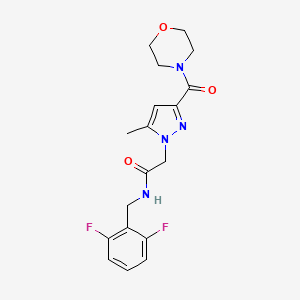
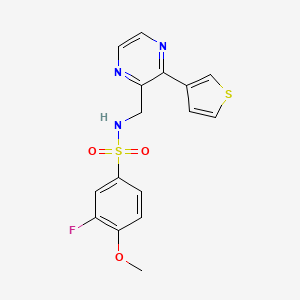
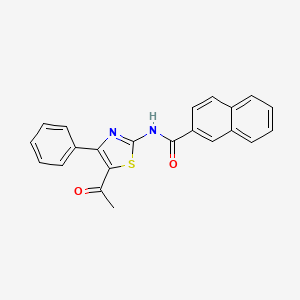
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2663594.png)
![Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2663595.png)
![2-(3-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2663596.png)
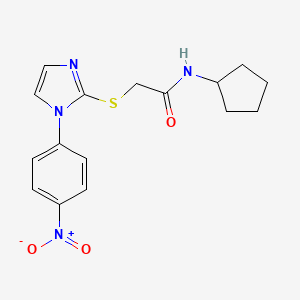
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2663598.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2663600.png)
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2663602.png)

![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide](/img/no-structure.png)
![2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2663606.png)